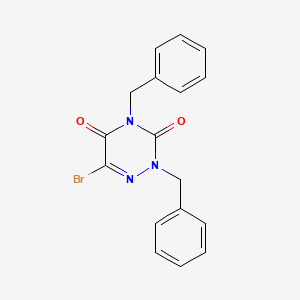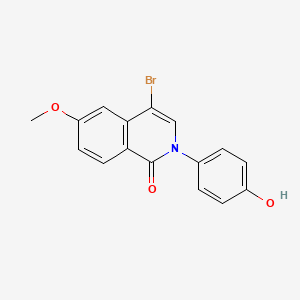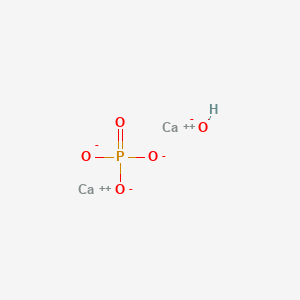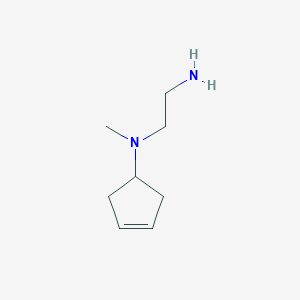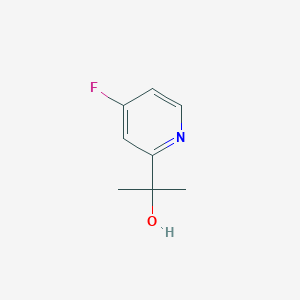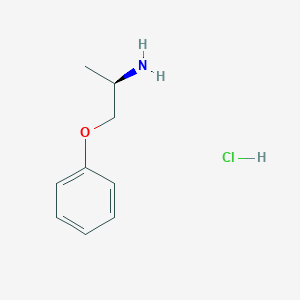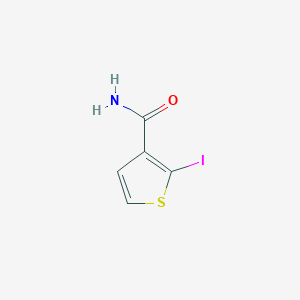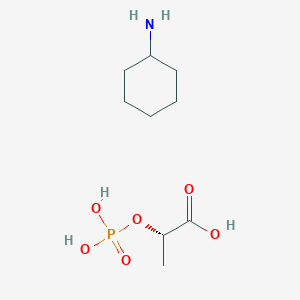
Cyclohexanamine(S)-2-(phosphonooxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanamine(S)-2-(phosphonooxy)propanoate is an organic compound that features a cyclohexane ring bonded to an amine group and a propanoate group with a phosphonooxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine(S)-2-(phosphonooxy)propanoate typically involves the following steps:
Formation of Cyclohexanamine: Cyclohexanamine can be synthesized by the hydrogenation of aniline in the presence of a nickel catalyst.
Preparation of (S)-2-(Phosphonooxy)propanoic Acid: This can be prepared by the phosphorylation of (S)-2-hydroxypropanoic acid using phosphorus oxychloride (POCl3) under controlled conditions.
Coupling Reaction: The final step involves the coupling of cyclohexanamine with (S)-2-(phosphonooxy)propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanamine(S)-2-(phosphonooxy)propanoate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The phosphonooxy group can be reduced to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of N-substituted cyclohexanamine derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanamine(S)-2-(phosphonooxy)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanamine(S)-2-(phosphonooxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonooxy group can mimic phosphate groups, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This can lead to the modulation of various biochemical pathways, affecting cellular processes such as metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanamine: Lacks the phosphonooxy group, making it less versatile in biochemical applications.
(S)-2-(Phosphonooxy)propanoic Acid: Lacks the cyclohexanamine moiety, limiting its use in certain synthetic applications.
Cyclohexylphosphonic Acid: Similar in structure but lacks the propanoate group, affecting its reactivity and applications.
Uniqueness
Cyclohexanamine(S)-2-(phosphonooxy)propanoate is unique due to the presence of both the cyclohexanamine and phosphonooxypropanoate moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H20NO6P |
|---|---|
Peso molecular |
269.23 g/mol |
Nombre IUPAC |
cyclohexanamine;(2S)-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C6H13N.C3H7O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;2H,1H3,(H,4,5)(H2,6,7,8)/t;2-/m.0/s1 |
Clave InChI |
ZPKCEUYLEHRBLM-WNQIDUERSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)OP(=O)(O)O.C1CCC(CC1)N |
SMILES canónico |
CC(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)
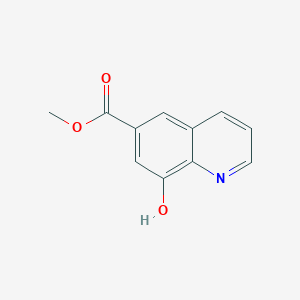
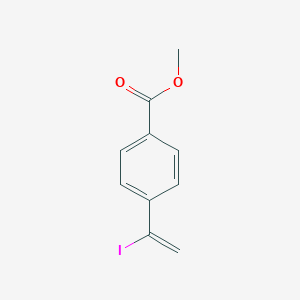
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
